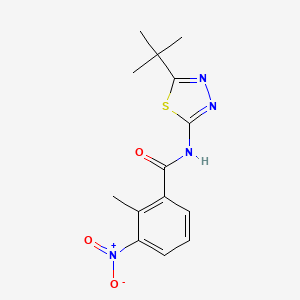
N-(4-fluorophenyl)-2-(3-methyl-4-nitrophenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-fluorophenyl)-2-(3-methyl-4-nitrophenoxy)acetamide, also known as FMePAA, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. FMePAA is a member of the acetamide family and is a white crystalline powder that is soluble in organic solvents.
Applications De Recherche Scientifique
N-(4-fluorophenyl)-2-(3-methyl-4-nitrophenoxy)acetamide has been studied for its potential therapeutic applications in various scientific research fields. One of the most promising applications of this compound is in the treatment of cancer. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. This compound has also been studied for its potential use as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models.
Mécanisme D'action
The mechanism of action of N-(4-fluorophenyl)-2-(3-methyl-4-nitrophenoxy)acetamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways that are involved in cell growth and inflammation. This compound has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins, a type of inflammatory mediator. This compound has also been shown to inhibit the activity of the protein kinase B (AKT) signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in animal models. This compound has been shown to reduce the levels of inflammatory mediators, such as prostaglandins and cytokines, in animal models of inflammation. This compound has also been shown to induce apoptosis in cancer cells, leading to the inhibition of tumor growth. This compound has been shown to have low toxicity and is well tolerated in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-(4-fluorophenyl)-2-(3-methyl-4-nitrophenoxy)acetamide is its potential therapeutic applications in various scientific research fields. This compound has been shown to have low toxicity and is well tolerated in animal models. However, one of the limitations of this compound is its complex synthesis method, which requires careful control of reaction conditions to obtain high yields and purity. This compound is also relatively expensive, which may limit its use in large-scale experiments.
Orientations Futures
There are several future directions for the study of N-(4-fluorophenyl)-2-(3-methyl-4-nitrophenoxy)acetamide. One direction is the further investigation of its potential therapeutic applications in cancer and inflammation. This compound has shown promising results in animal models, and further studies are needed to determine its efficacy in humans. Another direction is the development of more efficient synthesis methods for this compound, which would make it more accessible for scientific research. Additionally, the study of this compound in combination with other drugs may lead to more effective treatments for cancer and inflammation.
Méthodes De Synthèse
The synthesis of N-(4-fluorophenyl)-2-(3-methyl-4-nitrophenoxy)acetamide involves the reaction of 4-fluoroaniline with 3-methyl-4-nitrophenol in the presence of acetic anhydride to form the intermediate 4-fluoro-3-methyl-5-nitrophenol. The intermediate is then reacted with acetic acid to form the final product, this compound. The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to obtain high yields and purity.
Propriétés
IUPAC Name |
N-(4-fluorophenyl)-2-(3-methyl-4-nitrophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O4/c1-10-8-13(6-7-14(10)18(20)21)22-9-15(19)17-12-4-2-11(16)3-5-12/h2-8H,9H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SANQEFDQZNAHJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2=CC=C(C=C2)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(4-chlorophenyl)-3-[(5-methyl-2-furyl)methylene]-2(3H)-furanone](/img/structure/B5874662.png)


![N-[4-(aminosulfonyl)phenyl]-4-(2-hydroxyethyl)-1-piperazinecarbothioamide](/img/structure/B5874678.png)
![N-[2-(4-propionyl-1-piperazinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5874686.png)
![3-[(4-chlorophenyl)thio]-N-(4-ethylphenyl)propanamide](/img/structure/B5874692.png)
![N-(4-methoxyphenyl)-4-[(4-methoxyphenyl)sulfonyl]-1-piperazinecarbothioamide](/img/structure/B5874693.png)

![ethyl 4-{[(cyclopropylamino)carbonothioyl]amino}benzoate](/img/structure/B5874707.png)
![3,4-dimethoxy-N-{[(2-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5874716.png)


![ethyl 4-{[(2-methylbenzyl)thio]acetyl}-1-piperazinecarboxylate](/img/structure/B5874757.png)
